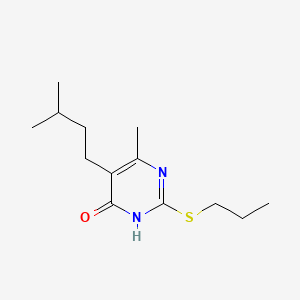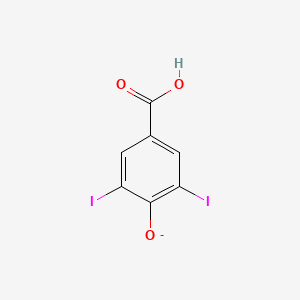![molecular formula C23H26N2O4S B13379604 ethyl 2-(4-ethoxyanilino)-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379604.png)
ethyl 2-(4-ethoxyanilino)-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-4,5-dihydro-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-ethoxyanilino)-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of an ethoxyaniline moiety, a pyrrole ring, and a thiophene carboxylate group. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-ethoxyanilino)-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-ethoxyaniline and ethyl 4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-4,5-dihydro-3-thiophenecarboxylate under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as bismuth nitrate pentahydrate to enhance the yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of ultrasonic exposure and catalytic amounts of bismuth nitrate pentahydrate has been reported to produce the corresponding pyrroles with excellent yield .
化学反応の分析
Types of Reactions
Ethyl 2-(4-ethoxyanilino)-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-4,5-dihydro-3-thiophenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyaniline moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can exhibit different chemical and biological properties.
科学的研究の応用
Ethyl 2-(4-ethoxyanilino)-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-4,5-dihydro-3-thiophenecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 2-(4-ethoxyanilino)-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
類似化合物との比較
Similar Compounds
- Ethyl 2-[(4-ethoxyphenyl)carbamothioyl]-3-(propylamino)-2-butenoate
- Methyl (2,4,5-trimethyl-1H-pyrrol-3-yl) ketone
Uniqueness
Ethyl 2-(4-ethoxyanilino)-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-4,5-dihydro-3-thiophenecarboxylate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethoxyaniline moiety and the pyrrole ring system contributes to its potential as a versatile scaffold for the development of new therapeutic agents and materials.
特性
分子式 |
C23H26N2O4S |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
ethyl (5Z)-2-(4-ethoxyphenyl)imino-4-hydroxy-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H26N2O4S/c1-6-28-18-10-8-17(9-11-18)24-22-20(23(27)29-7-2)21(26)19(30-22)13-16-12-14(3)25(5)15(16)4/h8-13,26H,6-7H2,1-5H3/b19-13-,24-22? |
InChIキー |
SCZSAWGHWPHLEW-GIFQUSADSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=C(N(C(=C3)C)C)C)/S2)O)C(=O)OCC |
正規SMILES |
CCOC1=CC=C(C=C1)N=C2C(=C(C(=CC3=C(N(C(=C3)C)C)C)S2)O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N'-[(1-hydroxy-2-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B13379526.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B13379535.png)
![[{5-nitro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}(methyl)-lambda~4~-sulfanyl]acetic acid](/img/structure/B13379543.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B13379547.png)
![4-(Diethylamino)-2-hydroxybenzaldehyde[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B13379553.png)

![N'-[3-methoxy-4-(pentyloxy)benzylidene]-3-phenylpropanohydrazide](/img/structure/B13379561.png)
![2-[(1H-indazol-5-ylimino)methyl]-4-iodophenol](/img/structure/B13379562.png)
![(4Z)-6-amino-4-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-pyridin-3-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13379572.png)
![Ethyl 2-acetyl-3-[4-(2-{4-[(2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxo-1-butenyl)amino]phenyl}ethyl)anilino]acryloylcarbamate](/img/structure/B13379574.png)

![ethyl 2-(4-chloroanilino)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379592.png)
![[2,6-dimethoxy-4-[(Z)-[4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5-ylidene]methyl]phenyl] acetate](/img/structure/B13379597.png)
